2-(Pyridin-2-yloxy)benzaldehyde
Overview
Description
2-(Pyridin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2. It is characterized by the presence of a benzaldehyde moiety linked to a pyridine ring through an oxygen atom.
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.03 (iLOGP), 1.85 (XLOGP3), 2.69 (WLOGP), 1.47 (MLOGP), and 2.68 (SILICOS-IT), indicating its potential to cross biological membranes . These properties may impact the bioavailability of the compound, influencing its pharmacological effects.
Preparation Methods
The synthesis of 2-(Pyridin-2-yloxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde attacks the chloropyridine, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-(Pyridin-2-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(Pyridin-2-yloxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
2-(Pyridin-2-yloxy)benzaldehyde can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)benzaldehyde: Lacks the oxygen linkage, which may affect its reactivity and biological activity.
2-(Pyridin-2-yloxy)acetophenone: Contains a ketone group instead of an aldehyde, leading to different chemical properties and applications.
2-(Pyridin-2-yloxy)benzoic acid:
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical transformations and a wide range of applications in various fields .
Properties
IUPAC Name |
2-pyridin-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKZHTQRJYCZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597785 | |
Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141580-71-4 | |
Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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